11-Mercaptoundecylphosphoric acid is a heterobifunctional self-assembling monolayer (SAM) precursor characterized by an 11-carbon alkyl chain terminating in a phosphoric acid group at one end and a reactive thiol group at the other. In materials science and device fabrication, the phosphoric acid moiety provides robust, covalent-like coordination to metal oxides (e.g., NiOx, HfO2, GaN) and mineral surfaces, which is thermodynamically superior to standard carboxylic acid anchors. Simultaneously, the exposed thiol group serves as a highly reactive handle for downstream functionalization, such as in situ polymerization, disulfide cross-linking, or direct biomolecule immobilization. This dual reactivity makes it a critical procurement choice for advanced interface engineering in inverted perovskite solar cells, field-effect transistor (FET) biosensors, and biomineralization templates [1].
Substituting 11-Mercaptoundecylphosphoric acid with common analogs like 11-Mercaptoundecanoic acid (MUA) or standard non-thiolated alkyl phosphonic acids severely compromises device architecture and processability. While MUA is widely available, its carboxylic acid anchor exhibits significantly lower binding free energies to high-k dielectrics (like HfO2) and hole-transport oxides (like NiOx), leading to SAM delamination during spin-coating or aqueous exposure. Conversely, substituting with standard alkyl phosphonic acids (e.g., octadecylphosphonic acid) provides the necessary oxide adhesion but eliminates the terminal thiol group. This absence prevents critical downstream processes, such as the thiol-ene cross-linking required for in situ polymerization at the perovskite/SAM interface, ultimately resulting in mechanical failure and rapid device degradation under operational stress [1].
In the fabrication of inverted (p-i-n) perovskite solar cells, the buried interface between the NiOx hole-transport layer and the perovskite film is prone to mechanical stress and non-radiative recombination. When 11-Mercaptoundecylphosphoric acid is incorporated as a co-SAM alongside standard molecules (e.g., 4PADCB), its phosphoric acid group anchors strongly to NiOx, while its terminal thiol group facilitates in situ polymerization with ionic liquid monomers (e.g., AVMTF2) within the perovskite precursor. This cross-linked polymer interface allows the device to achieve a champion Power Conversion Efficiency (PCE) of 26.25% (certified 26.04%) and retain 95.6% of its initial efficiency after 1000 hours of continuous operation. Devices lacking this thiol-functionalized co-SAM exhibit inferior interfacial adhesion and faster degradation under identical ISOS-L-2I testing protocols [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) and Operational Stability |
| Target Compound Data | Co-SAM with 11-Mercaptoundecylphosphoric acid (26.25% PCE, 95.6% retention at 1000 h) |
| Comparator Or Baseline | Standard SAM without thiol-mediated polymerization (Lower PCE, rapid degradation) |
| Quantified Difference | Enables >26% PCE and near-total stability over 1000 hours via covalent bridging |
| Conditions | Inverted perovskite solar cells on NiOx under ISOS-L-2I continuous operation protocol |
Procurement of this specific bifunctional SAM is essential for solar cell manufacturers aiming to solve buried interface delamination and achieve commercial-grade long-term stability.
Fabricating field-effect transistor (FET) biosensors often requires immobilizing probe molecules close to the semiconductor surface to minimize Debye screening. 11-Mercaptoundecylphosphoric acid selectively coordinates to high-k dielectrics like hafnium dioxide (HfO2) and gallium nitride (GaN) via its phosphoric acid moiety, leaving the thiol group exposed. This orientation allows for the direct immobilization of thiol-reactive DNA or proteins. In contrast, traditional carboxylic acid SAMs (like MUA) exhibit weaker coordination to HfO2, and standard gold-thiol chemistry requires intermediate metal layers that increase the distance between the biological target and the sensor surface. Utilizing the phosphoric acid anchor reduces the number of fabrication steps and places the hybridization event closer to the active sensor area, directly enhancing device sensitivity [1].
| Evidence Dimension | Surface coordination and biosensor fabrication steps |
| Target Compound Data | 11-Mercaptoundecylphosphoric acid (Direct HfO2/GaN binding, exposed thiol) |
| Comparator Or Baseline | 11-Mercaptoundecanoic acid (MUA) or Thiol-to-Gold SAMs (Weaker oxide binding or requires intermediate Au layer) |
| Quantified Difference | Eliminates the need for intermediate metallic adhesion layers, reducing Debye screening distance |
| Conditions | Monolayer deposition on electron-beam evaporated HfO2 and GaN surfaces |
Allows semiconductor engineers to directly functionalize gate dielectrics, streamlining biosensor manufacturability and improving signal-to-noise ratios.
The chemical identity of a surface template dictates the nucleation kinetics of minerals like calcium carbonate. When used as a template, 11-Mercaptoundecylphosphoric acid (C11-PO4) significantly lowers the thermodynamic barrier to calcite nucleation compared to hydroxyl-terminated SAMs (C11-OH). Quantitative measurements show that the C11-PO4 surface provides a specific interfacial free energy (γ) that promotes the onset of calcite formation, whereas C11-OH surfaces yield a negligible number of crystallites, preventing reliable nucleation rate estimation. Furthermore, the phosphate moiety mimics the highly ionized, phosphate-rich domains of biological macromolecular matrices (e.g., phosphoproteins) much more accurately than simple carboxylic or methyl-terminated SAMs [1].
| Evidence Dimension | Calcite nucleation capability and interfacial free energy |
| Target Compound Data | 11-Mercaptoundecylphosphoric acid SAM (Promotes measurable calcite nucleation) |
| Comparator Or Baseline | 11-Mercapto-1-undecanol (C11-OH) SAM (Negligible crystallite formation) |
| Quantified Difference | Shifts the surface from non-nucleating to actively promoting calcite crystallization |
| Conditions | Supersaturated calcium carbonate solutions over template-stripped gold functionalized with SAMs |
Crucial for researchers procuring model surfaces to study template-directed biomineralization or to develop anti-scaling industrial coatings.
Understanding the interaction between organic functional groups and soil minerals requires precise single-molecule force measurements. By functionalizing Atomic Force Microscopy (AFM) tips with 11-Mercaptoundecylphosphoric acid, researchers can isolate the binding free energy (ΔGb) of the phosphate (PO3-) group to minerals like muscovite mica and amorphous calcium phosphate (ACP). Dynamic Force Spectroscopy (DFS) reveals that the PO3- group exhibits distinct, pH-dependent rupture forces and binding energies compared to carboxylate (COO-) or methyl (CH3) groups. For example, phosphate groups demonstrate stronger interactions with ACP than with mica, providing molecular-level evidence for how specific functional groups stabilize amorphous mineral phases against transformation [1].
| Evidence Dimension | Single-molecule binding free energy (ΔGb) |
| Target Compound Data | AFM tips functionalized with 11-Mercaptoundecylphosphoric acid (PO3- binding) |
| Comparator Or Baseline | Tips functionalized with 1,11-undecanethiol (CH3 binding control) |
| Quantified Difference | Demonstrates specific, quantifiable organo-mineral binding forces absent in non-polar controls |
| Conditions | In situ Dynamic Force Spectroscopy (DFS) in aqueous solutions at varying pH and ionic strengths |
Provides analytical chemists and geochemists with a reliable, heterobifunctional probe for quantifying nanoscale surface interactions.
Utilized as a co-SAM on NiOx substrates to provide strong phosphoric acid anchoring while enabling thiol-mediated in situ polymerization with the perovskite layer, drastically improving long-term device stability [1].
Applied to hafnium dioxide (HfO2) or gallium nitride (GaN) surfaces to create a stable, thiol-exposed monolayer for the direct, cross-linker-free immobilization of DNA or proteins, minimizing Debye screening [2].
Employed to create highly ordered, phosphate-terminated surfaces that mimic biological phosphoproteins, allowing for the precise measurement and control of calcite or calcium phosphate nucleation kinetics[3].
Used to functionalize AFM tips, enabling researchers to quantitatively measure the binding free energy and rupture forces between phosphate groups and various geochemical or synthetic mineral surfaces [4].